Casoxin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

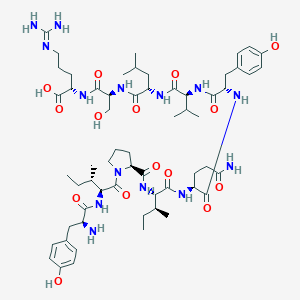

カソキシンCは、牛乳タンパク質のκ-カゼインから放出される食品由来のエキソフィンペプチドです。チロシン-イソロイシン-プロリン-イソロイシン-グルタミン-チロシン-バリン-ロイシン-セリン-アルギニンの配列を持つデカペプチドです。 カソキシンCは、特にμ-オピオイド受容体を標的とするオピオイド拮抗薬として作用します .

準備方法

カソキシンCは、牛乳中のκ-カゼインの酵素消化によって生成されます。このプロセスには、ペプシンやトリプシンなどの消化管酵素の使用が含まれます。 これらの酵素はκ-カゼインを加水分解し、他のカソキシンとともにカソキシンCを放出します . 工業的な製造方法では、通常、牛乳タンパク質の制御された酵素消化を行い、その後、目的のペプチドを分離するための精製プロセスを行います .

化学反応の分析

カソキシンCは、他のペプチドと同様に、さまざまな化学反応を受ける可能性があります。これらには以下が含まれます。

酸化: カソキシンCは、特にチロシン残基で酸化される可能性があります。

還元: 還元反応は、存在する場合、ジスルフィド結合を標的とすることができます。

置換: カソキシンCのアミノ酸残基は、化学修飾によって置換される可能性があります。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、ジチオトレイトールなどの還元剤、およびさまざまな化学修飾剤が含まれます. 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究の応用

カソキシンCは、いくつかの科学研究の応用があります。

化学: 構造的特性とそのタンパク質の折り畳みと相互作用を理解するためのモデルペプチドとしての可能性について研究されています。

生物学: オピオイド拮抗薬としての役割とそのオピオイド系への影響について調査されています。

医学: オピオイド受容体の活性を調節し、オピオイド受容体機能不全に関連する状態を治療するための潜在的な治療用途。

科学的研究の応用

2.1. Analgesic Properties

Casoxin C has been shown to interact with μ-opioid receptors, which are crucial for pain modulation. Research indicates that peptides like this compound can induce analgesic effects similar to traditional opioids but with potentially fewer side effects .

Case Study:

In a study involving rats, administration of this compound led to significant reductions in pain responses during controlled experiments, suggesting its viability as a pain management alternative .

2.2. Immunomodulatory Effects

Studies have demonstrated that this compound can enhance immune responses by stimulating lymphocyte proliferation and modulating cytokine production. This property is particularly relevant in developing functional foods aimed at improving immune health .

Data Table: Immunomodulatory Effects of this compound

| Parameter | Effect Observed |

|---|---|

| Lymphocyte Proliferation | Increased |

| Cytokine Production | Modulation of IL-6 and TNF-α levels |

| Antibody Synthesis | Enhanced IgG production |

2.3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Its efficacy has been noted in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for inclusion in functional foods aimed at enhancing gut health .

Case Study:

In vitro studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural preservative in food products .

3.1. Cardiovascular Health

Recent research links peptides like this compound to cardiovascular health benefits, including the modulation of blood pressure and reduction of inflammation associated with cardiovascular diseases (CVD) and type 2 diabetes .

Data Table: Cardiovascular Effects of this compound

| Health Parameter | Effect Observed |

|---|---|

| Blood Pressure | Reduction noted |

| Inflammatory Markers | Decreased levels |

3.2. Nutritional Applications

This compound is increasingly being studied for its role in functional foods, particularly those aimed at enhancing nutritional profiles for specific populations such as athletes or the elderly .

作用機序

カソキシンCは、オピオイド拮抗薬として作用することでその効果を発揮します。それはμ-オピオイド受容体に結合し、受容体の活性を阻害します。この相互作用は、鎮痛や幸福感などのオピオイドアゴニストによって媒介される典型的な効果を防ぎます。 関与する分子標的には、μ-オピオイド受容体とその関連するシグナル伝達経路が含まれます .

類似化合物の比較

カソキシンCは、カソキシンA、B、およびDを含むカソキシンとして知られるペプチド群の一部です。これらのペプチドは、κ-カゼインからの共通の起源を共有しますが、アミノ酸配列と受容体の選択性において異なります。例えば:

カソキシンA: 3つのオピオイド受容体(μ、δ、κ)すべてに対して選択的です。

カソキシンB: μ-オピオイド受容体に対する親和性。

カソキシンD: μまたはδ-オピオイド受容体のいずれかに対する選択性. カソキシンCは、μ-オピオイド受容体に対するその特定の親和性とその免疫調節作用の可能性でユニークです.

類似化合物との比較

Casoxin C is part of a group of peptides known as casoxins, which also includes casoxin A, B, and D. These peptides share a common origin from κ-casein but differ in their amino acid sequences and receptor selectivity. For example:

Casoxin A: Selective for all three opioid receptors (μ, δ, κ).

Casoxin B: Affinity for the μ-opioid receptor.

Casoxin D: Selectivity for either μ or δ-opioid receptors. This compound is unique in its specific affinity for the μ-opioid receptor and its potential immunomodulatory roles.

生物活性

Casoxin C is a bioactive peptide derived from bovine kappa-casein, recognized for its diverse biological activities, particularly in the gastrointestinal and immune systems. This article synthesizes current research findings, including its mechanisms of action, biological effects, and potential therapeutic applications.

Structure and Isolation

This compound has the amino acid sequence Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg. It was isolated through enzymatic digestion of bovine kappa-casein and identified as a potent bioactive compound with various physiological effects .

1. Gastrointestinal Effects

This compound exhibits significant contractile activity in the ileum, evidenced by its ability to evoke both rapid and slow contractions in guinea pig ileum strips. The rapid contraction is primarily mediated by histamine release, while the slower component is linked to prostaglandin E2-like substances . The effective concentration for inducing these contractions is notably low, with activity observed at 5 μM .

2. Opioid Antagonism

As an opioid antagonist, this compound has been shown to inhibit opioid receptor activity, which may have implications for managing pain and gastrointestinal motility disorders. Its antagonistic properties were demonstrated in assays where it effectively inhibited opioid-induced contractions in the ileum .

3. Immunomodulatory Effects

Research indicates that this compound stimulates phagocytic activity in immune cells. This suggests a role in enhancing innate immune responses, potentially benefiting conditions where immune modulation is advantageous .

4. Antihypertensive Properties

This compound has been studied for its potential as an antihypertensive agent. It demonstrates angiotensin-converting enzyme (ACE) inhibitory activity, which is crucial for regulating blood pressure. The peptide's structure allows it to compete with angiotensin II, leading to reduced vasoconstriction and lower blood pressure levels .

The biological activities of this compound can be attributed to its interaction with specific receptors and pathways:

- C3a Receptor Affinity : this compound binds to complement C3a receptors with an IC50 value of 40 μM, indicating its potential role in modulating inflammatory responses .

- Histamine Release : The rapid contraction in the ileum involves histamine release from mast cells, which is a critical mediator in allergic responses and gastrointestinal motility .

- Prostaglandin E2 Pathway : The slower contraction suggests involvement of prostaglandins, which are known to play roles in inflammation and pain modulation .

Research Findings and Case Studies

Several studies have documented the effects of this compound:

| Study | Findings |

|---|---|

| Takahashi et al., 1997 | Identified this compound's contractile effects on guinea pig ileum; demonstrated opioid antagonist activity at low concentrations. |

| Maruyama et al., 1987 | Reported on the immunomodulatory effects of milk-derived peptides including this compound; highlighted enhanced phagocytic activity. |

| Meisel & Pentzien, 2008 | Discussed ACE inhibitory properties; suggested potential therapeutic applications for hypertension management. |

特性

分子式 |

C60H94N14O15 |

|---|---|

分子量 |

1251.5 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C60H94N14O15/c1-9-33(7)48(72-55(84)45-14-12-26-74(45)58(87)49(34(8)10-2)73-50(79)39(61)28-35-15-19-37(76)20-16-35)57(86)66-40(23-24-46(62)78)51(80)68-43(29-36-17-21-38(77)22-18-36)53(82)71-47(32(5)6)56(85)69-42(27-31(3)4)52(81)70-44(30-75)54(83)67-41(59(88)89)13-11-25-65-60(63)64/h15-22,31-34,39-45,47-49,75-77H,9-14,23-30,61H2,1-8H3,(H2,62,78)(H,66,86)(H,67,83)(H,68,80)(H,69,85)(H,70,81)(H,71,82)(H,72,84)(H,73,79)(H,88,89)(H4,63,64,65)/t33-,34-,39-,40-,41-,42-,43-,44-,45-,47-,48-,49-/m0/s1 |

InChIキー |

FLMZYYASMMUDFC-FJKDSYQFSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)N |

配列 |

YIPIQYVLSR |

同義語 |

casoxin C Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg tyrosyl-isoleucyl-prolyl-isoleucyl-glutaminyl-tyrosyl-valyl-leucyl-seryl-arginine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。